

Spectroscopic Analysis of Valerianine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Valerianine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Valerianine**, a monoterpenoid pyridine alkaloid found in the roots of *Valeriana officinalis*. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of **Valerianine** in research and drug development settings.

Chemical Identity

Valerianine is chemically known as (7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine. Its molecular formula is $C_{11}H_{15}NO$, with a corresponding molecular weight of 177.24 g/mol .

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Valerianine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Valerianine** in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.35	s	3H	-OCH ₃
3.45	s	2H	-CH ₂ O-
1.25	d	3H	-CH-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Valerianine**

Chemical Shift (δ) ppm	Assignment
59.8	-OCH ₃
72.1	-CH ₂ O-
19.5	-CH ₃
120-160	Pyridine ring carbons

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for **Valerianine**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1580	C=N stretching
1120	C-O-C stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **Valerianine**

m/z	Interpretation
177	[M] ⁺ (Molecular ion)
162	[M - CH ₃] ⁺
134	[M - CH ₂ OCH ₃] ⁺
106	Cyclopentapyridine ion

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Valerianine**. These protocols are based on established methods for the analysis of alkaloids and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a purified **Valerianine** sample.



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Figure 1: Experimental workflow for NMR analysis of **Valerianine**.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Software: Standard NMR data acquisition and processing software (e.g., TopSpin, Mnova).

Parameters for ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm

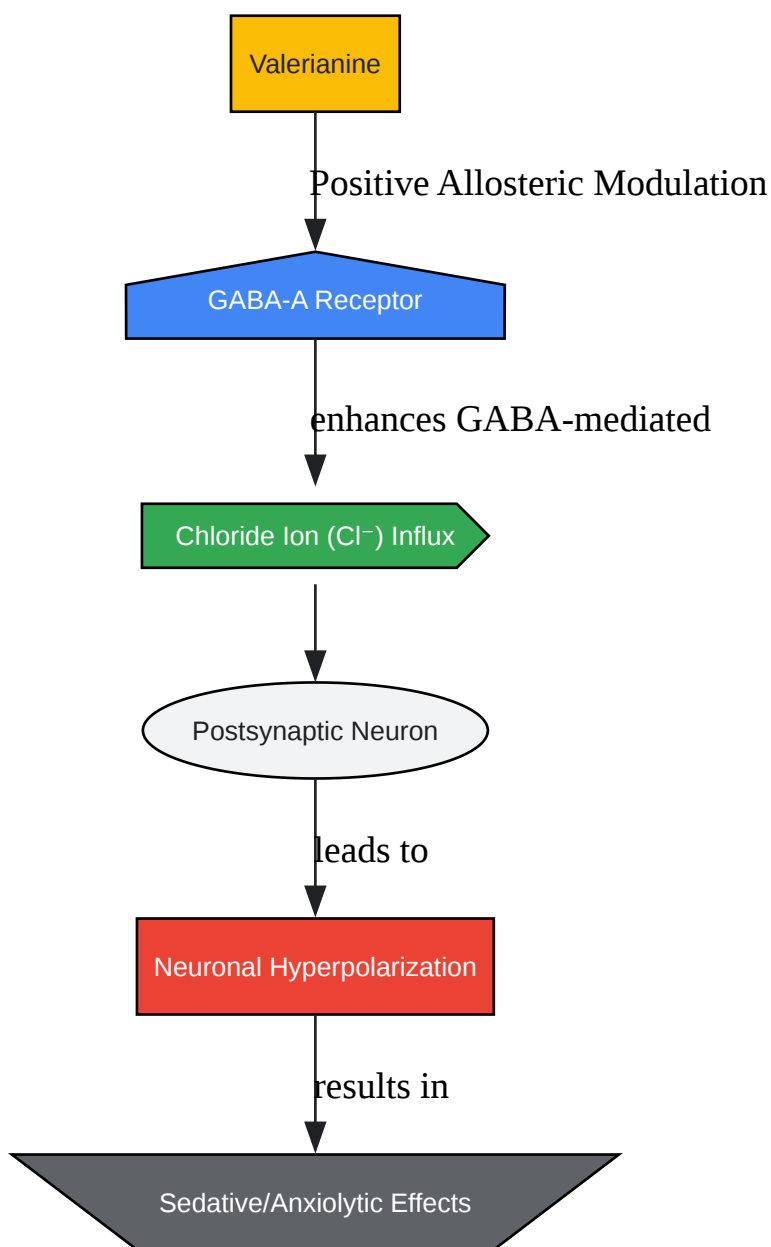
Parameters for ^{13}C NMR:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of **Valerianine**.





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